molecular formula C9H16O3 B14295014 Pent-3-en-2-yl 2-hydroxybutanoate CAS No. 114390-64-6

Pent-3-en-2-yl 2-hydroxybutanoate

Cat. No.: B14295014
CAS No.: 114390-64-6
M. Wt: 172.22 g/mol
InChI Key: NOJWFILGEBERJS-UHFFFAOYSA-N
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Description

Pent-3-en-2-yl 2-hydroxybutanoate is an ester compound combining a pent-3-en-2-yl group (an unsaturated aliphatic chain with a double bond at the third carbon) and 2-hydroxybutanoate (a hydroxylated short-chain fatty acid derivative). The pent-3-en-2-yl moiety contributes to the molecule’s reactivity due to its conjugated double bond, which influences thermal stability and radical-mediated decomposition pathways . The 2-hydroxybutanoate component is structurally analogous to polyhydroxyalkanoate (PHA) monomers, such as those identified in Bacillus sp. strain CL33, where 2-hydroxybutanoate (-2HB) forms part of biopolyesters with distinct physical properties .

Properties

CAS No.

114390-64-6

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

pent-3-en-2-yl 2-hydroxybutanoate

InChI

InChI=1S/C9H16O3/c1-4-6-7(3)12-9(11)8(10)5-2/h4,6-8,10H,5H2,1-3H3

InChI Key

NOJWFILGEBERJS-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OC(C)C=CC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pent-3-en-2-yl 2-hydroxybutanoate typically involves the esterification reaction between pent-3-en-2-ol and 2-hydroxybutanoic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. The reaction mixture is typically subjected to distillation to purify the ester product.

Chemical Reactions Analysis

Types of Reactions

Pent-3-en-2-yl 2-hydroxybutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The ester group can be substituted by nucleophiles, such as amines or alcohols, to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or other esters.

Scientific Research Applications

Pent-3-en-2-yl 2-hydroxybutanoate has several scientific research applications:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential role in metabolic pathways and enzyme-catalyzed reactions.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.

    Industry: Utilized in the synthesis of specialty chemicals and as a flavoring agent in the food industry.

Mechanism of Action

The mechanism of action of Pent-3-en-2-yl 2-hydroxybutanoate involves the hydrolysis of the ester bond to release the corresponding alcohol and carboxylic acid. This hydrolysis can be catalyzed by enzymes, such as esterases, or by acidic or basic conditions. The released products can then participate in various biochemical pathways and reactions.

Comparison with Similar Compounds

To contextualize the properties of pent-3-en-2-yl 2-hydroxybutanoate, it is compared to structurally and functionally related esters, focusing on molecular structure, stability, and applications.

Structural and Functional Group Comparisons

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Functional Groups Key Properties
This compound C₉H₁₄O₃ Alkenyl (C=C), ester, hydroxyl Reactive alkenyl group; moderate polarity due to hydroxyl; thermal sensitivity
Ethyl 2-hydroxybutanoate C₆H₁₂O₃ Ester, hydroxyl Higher volatility; lower thermal stability (lacks conjugated double bond)
2-Hydroxy-3-phenylpropionate C₉H₁₀O₃ Aromatic (phenyl), ester, hydroxyl Enhanced rigidity and thermal stability (aromatic group)
Methyl 2-benzoylamino-3-oxobutanoate C₁₂H₁₃NO₄ Ester, ketone, amide High polarity; stabilizes via intramolecular hydrogen bonding

Key Observations :

  • Reactivity: The pent-3-en-2-yl group undergoes radical-mediated reactions with oxygen, leading to decomposition or stabilization depending on temperature and pressure . This contrasts with saturated esters (e.g., ethyl 2-hydroxybutanoate), which lack such reactivity.
  • Thermal Stability: Aromatic esters like 2-hydroxy-3-phenylpropionate exhibit superior stability due to phenyl group rigidity, whereas this compound’s alkenyl chain introduces vulnerability to thermal cleavage .
  • Its alkenyl group may hinder enzymatic processing compared to linear aliphatic esters .
Experimental and Computational Insights
  • Radical Stability : Pent-3-en-2-yl radicals (precursor to the ester’s alkenyl group) show pressure-independent decomposition at high temperatures (>400 K), a behavior also observed in ethyl-O₂ reactions. This suggests that the ester’s stability under oxidative conditions is temperature-sensitive .
  • Synthetic Challenges: The ester’s synthesis may require controlled conditions to prevent radical side reactions, unlike simpler esters (e.g., ethyl 2-hydroxybutanoate) formed via straightforward acid-catalyzed esterification .

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